molecular formula C26H15Br2N5O6 B11563389 2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate CAS No. 327990-89-6

2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11563389
CAS No.: 327990-89-6
M. Wt: 653.2 g/mol
InChI Key: YBNAKORNBXKVNJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including bromine, nitro, and azo groups, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives, followed by azo coupling reactions to introduce the diazenyl group. The final step often involves esterification with 3,5-dinitrobenzoic acid under acidic conditions to form the desired benzoate ester .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group can yield corresponding amines, while substitution reactions can introduce various functional groups at the bromine sites.

Scientific Research Applications

2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the azo group can undergo redox reactions. These interactions can modulate various biochemical pathways and molecular targets, contributing to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylaniline
  • 4-Bromo-2,6-difluoroaniline
  • 2,6-Dibromo-4-[(E)-2-phenylethenyl]phenol

Uniqueness

Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

327990-89-6

Molecular Formula

C26H15Br2N5O6

Molecular Weight

653.2 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C26H15Br2N5O6/c27-23-10-16(15-29-18-6-8-20(9-7-18)31-30-19-4-2-1-3-5-19)11-24(28)25(23)39-26(34)17-12-21(32(35)36)14-22(13-17)33(37)38/h1-15H

InChI Key

YBNAKORNBXKVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C(=C3)Br)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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